4alpha-Hydroxy Cholesterol

Description

BenchChem offers high-quality 4alpha-Hydroxy Cholesterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4alpha-Hydroxy Cholesterol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

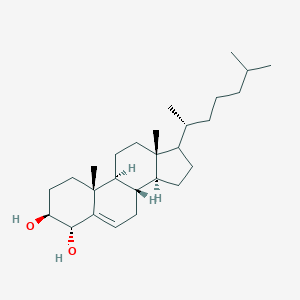

IUPAC Name |

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-GFYXKKFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Oxysterol: A Technical Guide to the Discovery and Chemical Synthesis of 4α-Hydroxycholesterol

Introduction: Beyond Cholesterol's Shadow

For decades, cholesterol has been a central molecule in the narrative of cellular biology and disease. However, its oxidized derivatives, a diverse family of molecules known as oxysterols, are emerging from its shadow as critical signaling molecules and potent regulators of cellular homeostasis. These molecules, formed through both enzymatic and non-enzymatic oxidation of cholesterol, are implicated in a vast array of physiological and pathological processes, from lipid metabolism and inflammation to neurodegenerative diseases.[1] This guide delves into the scientific journey of a specific, yet significant, oxysterol: 4α-hydroxycholesterol (4α-OHC). We will explore its discovery in the context of atherosclerosis, provide a detailed methodology for its chemical synthesis, and illuminate its unique biological activities that set it apart from its isomers and other prominent oxysterols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing molecule.

Part 1: The Discovery of a Subtle Isomer in a Pathological Landscape

The story of 4α-hydroxycholesterol's discovery is intrinsically linked to the study of atherosclerosis. In the mid-1990s, the role of oxidized low-density lipoprotein (LDL) in the development of atherosclerotic plaques was a major focus of cardiovascular research. It was hypothesized that the oxidation of cholesterol within LDL particles could generate bioactive molecules that contribute to the disease process.

In a landmark 1996 study published in Biochimica et Biophysica Acta, Breuer and Björkhem provided the first identification of 4α-hydroxycholesterol in biological samples.[2] Using a meticulous analytical approach combining isotope dilution with gas chromatography-mass spectrometry (GC-MS), they detected the presence of two epimeric 4-hydroxycholesterols (the α and β isomers) in human atherosclerotic plaques.[2] Their work also demonstrated that these isomers were formed during the in vitro oxidation of LDL, suggesting a potential origin from oxidative stress within the arterial wall.[2] This discovery was significant as it expanded the known repertoire of oxysterols present in pathological tissues and pointed towards a potential role for 4-hydroxylated cholesterol derivatives in the pathophysiology of atherosclerosis.

The initial identification relied on the characteristic mass spectral fragmentation patterns of the trimethylsilyl (TMS) ether derivatives of the isolated sterols. The authors were able to distinguish between the 4α and 4β isomers based on their distinct chromatographic retention times on their GC system. This pioneering work laid the foundation for future investigations into the biological roles of these specific oxysterols.

Part 2: The Art of Stereoselective Synthesis: Crafting 4α-Hydroxycholesterol in the Laboratory

The biological investigation of specific oxysterols necessitates the availability of pure, well-characterized synthetic standards. The chemical synthesis of 4α-hydroxycholesterol presents a stereochemical challenge: the selective introduction of a hydroxyl group at the C-4 position with the desired α-configuration. An improved and efficient synthesis was reported by Nury et al. in the European Journal of Medicinal Chemistry in 2013, providing a reliable route to obtain this compound for biological studies.[3] The following protocol is based on this and other established methodologies in steroid chemistry.

Overall Synthetic Strategy

The synthesis of 4α-hydroxycholesterol from cholesterol typically involves a multi-step process:

-

Protection of the 3β-hydroxyl group: To prevent unwanted side reactions, the 3β-hydroxyl group of cholesterol is first protected, commonly as an acetate ester.

-

Introduction of a double bond at the C4-C5 position: This is a crucial step to enable the subsequent stereoselective hydroxylation. This is often achieved through an allylic oxidation and rearrangement sequence.

-

Stereoselective hydroxylation: The key step where the 4α-hydroxyl group is introduced. This can be accomplished through various methods, including hydroboration-oxidation or epoxidation followed by reductive opening.

-

Deprotection: Removal of the protecting group from the 3β-hydroxyl group to yield the final product.

Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of Cholesterol (Protection)

Cholesterol is reacted with acetic anhydride in the presence of a base like pyridine to form cholesteryl acetate. This protects the 3β-hydroxyl group.

-

Reagents: Cholesterol, acetic anhydride, pyridine.

-

Procedure: Cholesterol is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, cholesteryl acetate, is then isolated by precipitation in water and recrystallization.

Step 2: Allylic Oxidation to form 4-Cholesten-3-one

This step introduces the keto group at C3 and shifts the double bond to the C4-C5 position. A common method is the Oppenauer oxidation.

-

Reagents: Cholesteryl acetate, a ketone (e.g., acetone or cyclohexanone), and an aluminum alkoxide catalyst (e.g., aluminum isopropoxide).

-

Procedure: The cholesteryl acetate is heated with the ketone and catalyst. The reaction results in the oxidation of the 3-hydroxyl group (after in-situ hydrolysis of the acetate) and migration of the double bond to form the more stable conjugated enone system of 4-cholesten-3-one.

Step 3: Stereoselective Reduction to form 4α-Hydroxycholesterol

This is the most critical step for establishing the correct stereochemistry at the C-4 position. The reduction of the 4-en-3-one system can yield both the 4α and 4β alcohols. To favor the 4α-isomer, a sterically hindered reducing agent is often employed, which preferentially attacks from the less hindered β-face, pushing the resulting hydroxyl group into the α-position.

-

Reagents: 4-Cholesten-3-one, a reducing agent such as Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)3AlH) or L-selectride®.

-

Procedure: 4-Cholesten-3-one is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The reducing agent is added slowly, and the reaction is carefully monitored. The stereoselectivity of this reduction is highly dependent on the choice of reagent and reaction conditions.

Step 4: Deprotection of the 3β-Hydroxyl Group (if necessary)

If the reduction in the previous step was performed on a protected precursor, the protecting group at the 3β position is now removed. For an acetate group, this is typically achieved by saponification.

-

Reagents: The protected 4α-hydroxycholesterol derivative, a base (e.g., potassium hydroxide or sodium hydroxide) in a solvent like methanol or ethanol.

-

Procedure: The compound is treated with the basic solution at room temperature or with gentle heating until the deprotection is complete.

Purification and Characterization

The final product, 4α-hydroxycholesterol, is purified using column chromatography on silica gel. The structure and purity are confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The coupling constants of the protons at C-3 and C-4 are particularly important for assigning the α-configuration of the hydroxyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Data Summary: A Comparative Overview of Synthesis Steps

| Step | Key Transformation | Typical Reagents | Typical Yield (%) |

| 1 | Protection of 3β-OH | Acetic anhydride, pyridine | >95 |

| 2 | Allylic Oxidation/Isomerization | Aluminum isopropoxide, acetone | 80-90 |

| 3 | Stereoselective Reduction | Li(t-BuO)3AlH or L-selectride® | 60-80 (with varying diastereoselectivity) |

| 4 | Deprotection | KOH, Methanol | >90 |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 4α-hydroxycholesterol from cholesterol.

Part 3: The Biological Signature: Unraveling the Unique Functions of 4α-Hydroxycholesterol

While its isomer, 4β-hydroxycholesterol, is a known agonist for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, the biological role of 4α-hydroxycholesterol appears to be distinct.[3] Emerging evidence suggests that 4α-OHC does not share the same potent LXR-activating properties as its β-epimer. This difference in biological activity underscores the critical importance of stereochemistry in the function of signaling molecules.

Cytostatic versus Cytotoxic: A Key Distinction

A significant body of research from Nury and colleagues has highlighted a crucial difference between 4α-hydroxycholesterol and other well-studied oxysterols, such as 7-ketocholesterol and 7β-hydroxycholesterol. While the latter are known to be cytotoxic, inducing apoptosis and cell death, 4α-hydroxycholesterol exhibits primarily cytostatic effects.[3] This means that it can inhibit cell proliferation without necessarily killing the cells.

In studies on various cell lines, including those of the central nervous system, 4α-hydroxycholesterol was found to have minimal impact on cell viability, even at concentrations where other oxysterols were highly toxic.[3] This suggests that 4α-OHC may modulate cell cycle progression or other pathways that control cell growth, rather than triggering cell death pathways.

Potential Mechanisms of Action

The precise molecular mechanisms underlying the cytostatic effects of 4α-hydroxycholesterol are still under investigation. However, some potential avenues include:

-

Modulation of Membrane Properties: Oxysterols can insert into cellular membranes and alter their physical properties, such as fluidity and lipid raft organization. These changes can, in turn, affect the function of membrane-bound proteins, including growth factor receptors and signaling complexes.

-

Interaction with Intracellular Receptors: While not a potent LXR agonist, 4α-hydroxycholesterol may interact with other, as-yet-unidentified, nuclear receptors or intracellular proteins to modulate gene expression related to cell cycle control.

-

Metabolic Reprogramming: Oxysterols can influence cellular metabolism. It is possible that 4α-OHC alters metabolic pathways in a way that is unfavorable for rapid cell proliferation.

Comparative Biological Effects of 4-Hydroxycholesterol Isomers

| Feature | 4α-Hydroxycholesterol | 4β-Hydroxycholesterol |

| LXR Agonism | Weak or inactive | Agonist |

| Effect on Cell Viability | Minimal (non-cytotoxic) | Cytotoxic at high concentrations |

| Effect on Cell Proliferation | Cytostatic (inhibits growth) | Inhibits growth |

| Primary Origin | Autoxidation | Primarily enzymatic (CYP3A4) |

Signaling Pathway Visualization: A Hypothetical Model

Caption: Hypothetical mechanisms of 4α-hydroxycholesterol's cytostatic effects.

Conclusion: An Oxysterol of Interest with a Promising Future

The journey of 4α-hydroxycholesterol from its initial discovery in atherosclerotic plaques to its characterization as a cytostatic agent highlights the intricate and often subtle roles of oxysterols in biology. Its unique biological profile, distinct from its 4β-isomer and other cytotoxic oxysterols, makes it a molecule of significant interest for future research. The ability to reliably synthesize 4α-hydroxycholesterol is paramount for these endeavors.

Further investigation is warranted to fully elucidate the molecular targets and signaling pathways through which 4α-hydroxycholesterol exerts its cytostatic effects. Understanding these mechanisms could open new avenues for therapeutic intervention in diseases characterized by uncontrolled cell proliferation. As our appreciation for the complexity of the "oxysterolome" grows, so too will our understanding of the specific and vital roles of molecules like 4α-hydroxycholesterol in health and disease.

References

-

Nury, T., Samadi, M., Zarrouk, A., Riedinger, J. M., & Lizard, G. (2013). Improved synthesis and in vitro evaluation of the cytotoxic profile of oxysterols oxidized at C4 (4α- and 4β-hydroxycholesterol) and C7 (7-ketocholesterol, 7α- and 7β-hydroxycholesterol) on cells of the central nervous system. European Journal of Medicinal Chemistry, 70, 558-567. [Link]

-

Luu, W., Sharpe, L. J., Capell-Hattam, I., Gelissen, I. C., & Brown, A. J. (2016). Oxysterols: Old Tale, New Twists. Annual Review of Pharmacology and Toxicology, 56, 347-367. [Link]

-

Breuer, O., & Björkhem, I. (1996). The oxysterols cholest-5-ene-3 beta,4 alpha-diol, cholest-5-ene-3 beta,4 beta-diol and cholestane-3 beta,5 alpha,6 alpha-triol are formed during in vitro oxidation of low density lipoprotein, and are present in human atherosclerotic plaques. Biochimica et Biophysica Acta, 1302(2), 145-152. [Link]

Sources

An In-depth Technical Guide to the Biological Origin of 4α-Hydroxycholesterol from Autooxidation

Abstract

Oxidative stress is a pivotal factor in the pathophysiology of numerous diseases, making the identification of reliable biomarkers for its assessment a critical pursuit in biomedical research and drug development. Among the myriad of molecules generated during oxidative damage, oxysterols, the oxidation products of cholesterol, have garnered significant attention. This technical guide provides a comprehensive exploration of the biological origin of a specific oxysterol, 4α-hydroxycholesterol, with a focus on its formation via non-enzymatic autooxidation. Unlike its stereoisomer, 4β-hydroxycholesterol, which is primarily a product of enzymatic action by cytochrome P450 enzymes (CYP3A4/5), 4α-hydroxycholesterol is predominantly formed through free radical-mediated reactions.[1][2] This distinction makes it a potentially valuable biomarker for discerning non-enzymatic oxidative stress. This guide will delve into the chemical mechanisms of cholesterol autooxidation, the stereochemical nuances that favor the formation of the 4α-isomer, detailed experimental protocols for its in vitro generation and quantification, and its biological significance.

Introduction: The Landscape of Cholesterol Oxidation

Cholesterol, an essential lipid for maintaining the structural integrity and fluidity of mammalian cell membranes, is also a primary target for oxidation by reactive oxygen species (ROS).[3][4] This non-enzymatic oxidation, termed autooxidation, is a free-radical chain reaction initiated by potent oxidants like the hydroxyl radical (•OH).[3] The process gives rise to a complex mixture of cholesterol oxidation products (COPs), or oxysterols.[3] These molecules are not merely byproducts of cellular damage; many possess potent biological activities, influencing processes such as inflammation, apoptosis, and lipid metabolism.[4]

Cholesterol oxidation can also occur enzymatically, catalyzed by specific cytochrome P450 enzymes, leading to the formation of oxysterols with defined physiological roles, such as precursors for bile acids and steroid hormones.[5] A clear distinction between enzymatic and non-enzymatic pathways is crucial for interpreting the biological meaning of specific oxysterol profiles.

The Genesis of 4α-Hydroxycholesterol: A Tale of Non-Enzymatic Oxidation

The formation of 4-hydroxycholesterols occurs through the oxidation of the C-H bond at the C4 position of the cholesterol molecule. While the enzymatic pathway, primarily mediated by CYP3A4 and CYP3A5, stereoselectively produces 4β-hydroxycholesterol, the autooxidation pathway leads to the formation of both 4α- and 4β-hydroxycholesterol.[2][6] However, the 4α-isomer is considered a more specific marker of autooxidation as it is not a significant product of the primary enzymatic pathways.[1][6]

The Free Radical Chain Reaction of Cholesterol Autooxidation

The autooxidation of cholesterol follows the classical three stages of a free radical chain reaction:

-

Initiation: A potent reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the cholesterol molecule. The most susceptible positions are the allylic hydrogens at C7, due to the lower bond dissociation energy.[7] However, hydrogen abstraction can also occur at other positions, including C4.[8] This generates a cholesterol radical.

-

Propagation: The cholesterol radical rapidly reacts with molecular oxygen (O₂) to form a cholesterol peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another cholesterol molecule, propagating the chain reaction and forming a cholesterol hydroperoxide (ROOH) and a new cholesterol radical.

-

Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products.

Proposed Stereochemical Mechanism for 4α-Hydroxycholesterol Formation

While the general mechanism of free radical attack is understood, the specific stereochemical outcome at the C4 position favoring the 4α-isomer in autooxidation is not definitively established in the literature. However, a plausible mechanism can be proposed based on the principles of stereochemistry and the conformation of the cholesterol molecule.

The cholesterol molecule has a rigid, fused ring structure. The accessibility of the C4 hydrogens (one axial, one equatorial) to incoming radicals is a key determinant of the reaction's stereochemistry. The α-face of the cholesterol molecule is generally considered to be less sterically hindered than the β-face, which is encumbered by the angular methyl groups at C10 and C13.

It is hypothesized that a free radical approaching the cholesterol molecule will preferentially attack the more accessible C4-Hα proton from the α-face. This would lead to the formation of a planar C4 radical intermediate. The subsequent attack by molecular oxygen can occur from either face. However, the initial stereoselective hydrogen abstraction is likely the key step determining the final product ratio. The resulting 4α-hydroperoxycholesterol can then be reduced to 4α-hydroxycholesterol.

}

Proposed mechanism for 4α-hydroxycholesterol formation.

Experimental Workflow for the Study of 4α-Hydroxycholesterol from Autooxidation

This section outlines a comprehensive experimental workflow for the in vitro induction of cholesterol autooxidation and the subsequent quantification of 4α-hydroxycholesterol.

In Vitro Induction of Cholesterol Autooxidation in a Liposomal Model System

Liposomes provide a biologically relevant model system to study cholesterol oxidation within a lipid bilayer, mimicking the cellular membrane environment.[3][9]

Materials:

-

High-purity cholesterol

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Chloroform and Methanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

A free radical generator, e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or a Fenton reaction system (FeSO₄ and H₂O₂)

-

Butylated hydroxytoluene (BHT) as an antioxidant for quenching the reaction.

Protocol:

-

Liposome Preparation:

-

Prepare a solution of cholesterol and POPC (e.g., in a 1:4 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

-

Induction of Oxidation:

-

Incubate the liposome suspension at 37°C.

-

Initiate the oxidation by adding the free radical generator. For example, add AAPH to a final concentration of 10 mM.

-

Incubate the reaction mixture for a defined period (e.g., 0, 2, 4, 6, 8 hours) with gentle shaking.

-

-

Reaction Quenching and Lipid Extraction:

-

Stop the reaction by adding BHT to a final concentration of 0.01%.

-

Extract the lipids from the aqueous suspension using the Bligh and Dyer method: add methanol and chloroform in a ratio that results in a single-phase mixture, vortex, then add more chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

}

In vitro cholesterol autooxidation workflow.

Quantification of 4α-Hydroxycholesterol by UHPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of oxysterols.[1]

Sample Preparation for Analysis:

-

Saponification: To hydrolyze any esterified oxysterols, resuspend the dried lipid extract in 1 M ethanolic KOH and incubate at 60°C for 1 hour.

-

Extraction: After saponification, add water and extract the non-saponifiable lipids (including cholesterol and oxysterols) with a non-polar solvent like n-hexane or cyclohexane.

-

Derivatization (Optional but recommended for improved sensitivity): The hydroxyl groups of cholesterol and its metabolites can be derivatized to enhance ionization efficiency and chromatographic separation. Picolinic acid is a common derivatizing agent for this purpose.[1]

-

Reconstitution: After the final extraction and evaporation of the solvent, reconstitute the sample in a suitable solvent for injection (e.g., acetonitrile/isopropanol).

UHPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column for the separation of the different oxysterol isomers. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol with a small amount of formic acid or ammonium acetate is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for 4α-hydroxycholesterol and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4α-Hydroxycholesterol | Varies with derivatization | Specific fragment ion |

| d7-4α-Hydroxycholesterol (Internal Standard) | Varies with derivatization | Specific fragment ion |

Note: The exact m/z values will depend on the derivatization agent used. Refer to the literature for specific transitions for picolinoyl esters of 4α-hydroxycholesterol.[1]

Biological Significance and Applications

A Biomarker of Non-Enzymatic Oxidative Stress

The primary biological significance of 4α-hydroxycholesterol lies in its potential as a biomarker for non-enzymatic oxidative stress.[1] Since its formation is largely independent of CYP3A4/5 activity, its levels can provide a more specific indication of free radical-mediated damage compared to its 4β-isomer.[2] Elevated levels of 4α-hydroxycholesterol in biological samples (e.g., plasma, tissues) may reflect a state of increased oxidative stress associated with various pathological conditions.

Biological Activities

Compared to other well-studied oxysterols like 7-ketocholesterol and 25-hydroxycholesterol, 4α-hydroxycholesterol appears to have relatively weak cytotoxic effects.[3] Studies on oligodendrocyte cell lines have shown that it causes only a slight inhibition of cell growth at high concentrations, in contrast to the more potent pro-apoptotic and pro-inflammatory effects of other oxysterols.[3] This suggests that its primary role in a biological context may be more as an indicator of oxidative damage rather than a potent effector molecule itself.

Conclusion

4α-hydroxycholesterol is a valuable tool for researchers in the fields of oxidative stress, lipidomics, and drug development. Its origin from the non-enzymatic autooxidation of cholesterol provides a unique window into the extent of free radical-mediated damage in biological systems. The methodologies outlined in this guide for its in vitro generation and quantification offer a robust framework for further investigation into its role in health and disease. As our understanding of the complex interplay between oxidative stress and cellular function continues to grow, the importance of specific biomarkers like 4α-hydroxycholesterol will undoubtedly increase, paving the way for new diagnostic and therapeutic strategies.

References

- Sevanian, A., & McLeod, L. L. (1987). Cholesterol autoxidation in phospholipid membrane bilayers. Lipids, 22(9), 627-636.

- Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944-5972.

- Sevanian, A., & McLeod, L. L. (1987). Cholesterol autoxidation in phospholipid membrane bilayers. OSTI.GOV.

- Peng, S. K., & Morin, R. J. (1978). Effect of auto-oxidation products from cholesterol on aortic smooth muscle cells: an in vitro study.

- Miyashita, K., & Takagi, T. (1986). Study on the oxidation of cholesterol in the presence of fatty acid methyl esters. Journal of the American Oil Chemists' Society, 63(10), 1330-1334.

- Janowski, B. A., Willy, P. J., Devi, T. R., Falck, J. R., & Mangelsdorf, D. J. (1996). An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha.

- Porter, N. A., & Mills, J. H. (2014). Reactive sterol electrophiles: mechanisms of formation and reactions with proteins and amino acid nucleophiles. Molecules, 19(5), 6138-6156.

- Xu, L., Davis, T. A., & Porter, N. A. (2009). Free radical oxidation of cholesterol and its precursors: implications in cholesterol biosynthesis disorders. The Journal of steroid biochemistry and molecular biology, 116(1-2), 1-10.

- Greco, G., & Fruk, L. (2020). Hydrogen abstraction from the C15 position of the cholesterol skeleton. Chemistry (Weinheim an der Bergstrasse, Germany), 26(68), 15814-15818.

- Sosińska, E., & Obiedziński, M. W. (2024). A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS. Foods, 13(5), 701.

- Dzeletovic, S., Breuer, O., & Lund, E. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical biochemistry, 225(1), 73-80.

- Xu, L., & Porter, N. A. (2014). Reactivities and products of free radical oxidation of cholestadienols. Journal of the American Chemical Society, 136(13), 5155-5163.

- Björkhem, I., & Diczfalusy, U. (2002). 4β-hydroxycholesterol (CAS Number: 17320-10-4). Cayman Chemical.

- Johnson, K. A., & Radhakrishnan, A. (2020). Accessibility of cholesterol at cell surfaces. Journal of lipid research, 61(10), 1307.

- Diczfalusy, U., Näsström, J., & Bodin, K. (2008). 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. British journal of clinical pharmacology, 65(4), 584-589.

- Scholz, B., & Engel, K. H. (2005).

- Risso, A., & Cardenia, V. (2019). Biosynthesis of cholesterol and other sterols. Comprehensive Biotechnology, 1, 319-333.

- Wegner, K., & Wörmeyer, L. (2012). 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes. Cancer chemotherapy and pharmacology, 70(4), 599-605.

- Sodero, A. C., & Vattulainen, I. (2013). The structural basis of cholesterol accessibility in membranes. Biophysical journal, 105(8), 1849-1859.

- Infante, R. E., & Radhakrishnan, A. (2023). Visualization of accessible cholesterol using a GRAM domain-based biosensor.

- Akhtar, M., Rahimtula, A. D., & Wilton, D. C. (1970). The stereochemistry of hydrogen elimination from C-7 in cholesterol and ergosterol biosynthesis. The Biochemical journal, 117(3), 539-542.

- Leil, T. A., & Zvosec, C. (2016). Perspective: 4β-hydroxycholesterol as an emerging endogenous biomarker of hepatic CYP3A. Journal of pharmaceutical sciences, 105(9), 2571-2580.

- Ikenaga, M., & Inaba, H. (2022). Sensitive UHPLC-MS/MS quantification method for 4β-and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of pharmaceutical and biomedical analysis, 210, 114567.

- He, M., & DeBose-Boyd, R. A. (2022). Defects in CYB5A and CYB5B impact sterol-C4 oxidation in cholesterol biosynthesis and demonstrate regulatory roles of dimethyl sterols. Journal of Biological Chemistry, 298(3).

- Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS.

- Bloch, K. (1964). The biological synthesis of cholesterol. Nobel Lecture.

- Chemistry university. (2021, May 24). Stereochemistry of Radical Reactions [Video]. YouTube.

- De La Rosa, V., & Ramsey, I. S. (2018). Interaction with stomatin directs human proton channels into cholesterol-dependent membrane domains. The Journal of general physiology, 150(10), 1451-1466.

Sources

- 1. Nitric oxide inhibition of free radical-mediated cholesterol peroxidation in liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHOLESTEROL AS A NATURAL PROBE FOR FREE RADICAL-MEDIATED LIPID PEROXIDATION IN BIOLOGICAL MEMBRANES AND LIPOPROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. Rate Constants for Peroxidation of Polyunsaturated Fatty Acids and Sterols in Solution and in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4α-Hydroxycholesterol in Cellular Oxidative Stress: From Biomarker to Bio-Effector

An In-depth Technical Guide for Researchers

Executive Summary

4α-Hydroxycholesterol (4α-HC) is a cholesterol metabolite distinguished by its primary formation through non-enzymatic autooxidation, a process driven by reactive oxygen species (ROS). Unlike its stereoisomer, 4β-hydroxycholesterol, which is a product of enzymatic action by cytochrome P450 enzymes, 4α-HC serves as a direct and reliable biomarker for the state of cholesterol autooxidation and systemic oxidative stress.[1] While its role as an indicator is well-established, its function as a direct effector of cellular processes is more nuanced. This guide provides a comprehensive technical overview of 4α-HC, detailing its formation, its utility as a biomarker, its subtle yet distinct cellular activities, and the state-of-the-art methodologies required for its study. We will explore the biochemical pathways linking 4α-HC to oxidative stress, contrast its effects with other bioactive oxysterols, and provide validated protocols for its quantification and the assessment of its cellular impact.

The Biochemical Origins of 4α-Hydroxycholesterol: A Tale of Two Isomers

Cholesterol, an essential lipid in cellular membranes, is susceptible to oxidation by both enzymatic and non-enzymatic pathways.[2] This oxidation gives rise to a diverse family of molecules known as oxysterols, many of which possess potent biological activities. The distinction between the formation pathways of 4α-HC and its isomer, 4β-HC, is fundamental to understanding their respective roles.

-

4α-Hydroxycholesterol (4α-HC): This isomer is formed when cholesterol reacts directly with ROS in a process known as autooxidation or lipid peroxidation.[2][3] Its synthesis does not rely on enzymatic catalysis, meaning its presence and concentration in biological samples are a direct reflection of the ambient oxidative environment.[1]

-

4β-Hydroxycholesterol (4β-HC): In contrast, 4β-HC is predominantly generated by the enzymatic action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[4][5] Consequently, its levels are often used as an endogenous biomarker for the activity of these critical drug-metabolizing enzymes.[2]

This differential origin is the cornerstone of 4α-HC's utility in oxidative stress research. While 4β-HC levels can also rise due to autooxidation, the presence of 4α-HC is exclusively linked to this non-enzymatic process.[6] Therefore, the simultaneous quantification of both isomers allows for a more precise evaluation of CYP3A activity versus systemic oxidative stress.[1]

Cellular Impact of 4α-Hydroxycholesterol: A Subtle Modulator

While many oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol, are known to be potently cytotoxic by inducing apoptosis, inflammation, and severe oxidative stress, the direct biological effects of 4α-HC appear to be considerably weaker.[7][8] This distinction is critical for interpreting its role in pathophysiology.

A key study on oligodendrocyte cell lines provided a direct comparison between the isomers.[7] The findings revealed:

-

LXR Agonism: 4β-HC acts as an agonist for Liver X Receptors (LXRα and LXRβ), nuclear receptors that regulate lipid metabolism and inflammation. In contrast, 4α-HC does not activate LXR receptors .[7][9] This is a major point of divergence in their signaling capabilities.

-

Cytotoxicity: 4α-HC exhibited no significant cytotoxic effects at lower concentrations and only a slight inhibition of cell growth at elevated concentrations.[7] Its isomer, 4β-HC, was more potent, inducing cell death associated with superoxide anion overproduction and loss of mitochondrial transmembrane potential at high concentrations.[7]

-

Organelle Integrity: Both isomers were found to slightly affect lysosomal membrane integrity in primary oligodendrocyte cultures, though the overall cytotoxic potential of 4α-HC was considered weak.[7]

These findings suggest that 4α-HC is not a primary driver of acute oxidative damage in the same way as other oxysterols. Instead, its accumulation signifies an ongoing state of oxidative stress, where it may contribute subtly to cellular dysfunction rather than acting as a potent toxin. Its primary role remains that of a highly specific biomarker.

Sources

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openarchive.ki.se [openarchive.ki.se]

- 6. researchgate.net [researchgate.net]

- 7. Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular toxicity of oxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]

The Uncatalyzed Pathway: A Technical Guide to the Non-Enzymatic Formation of 4α-Hydroxycholesterol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, a cornerstone of cellular architecture and precursor to vital biomolecules, is susceptible to oxidation through non-enzymatic pathways, yielding a spectrum of oxidized derivatives known as oxysterols. Among these, 4α-hydroxycholesterol has emerged as a significant, yet often overlooked, stereoisomer of its enzymatically produced counterpart, 4β-hydroxycholesterol. While the formation of 4β-hydroxycholesterol is tightly regulated by cytochrome P450 enzymes, primarily CYP3A4/5, 4α-hydroxycholesterol arises solely from the spontaneous autoxidation of cholesterol.[1][2] This distinction renders 4α-hydroxycholesterol a valuable biomarker for assessing oxidative stress and ensuring the integrity of biological samples during storage and analysis.[1][3] This in-depth technical guide delineates the core non-enzymatic pathways leading to the formation of 4α-hydroxycholesterol, provides detailed experimental protocols for its in vitro generation and quantification, and discusses the critical implications for research and drug development.

Introduction: The Significance of a Stereoisomer

The hydroxylation of cholesterol at the C4 position yields two stereoisomers: 4α-hydroxycholesterol and 4β-hydroxycholesterol. While structurally similar, their origins and biological implications diverge significantly. 4β-hydroxycholesterol is an established endogenous biomarker for the activity of CYP3A enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs.[4][5] Consequently, its levels are modulated by inducers and inhibitors of these enzymes.

In stark contrast, 4α-hydroxycholesterol is not a product of CYP3A-mediated metabolism.[1][2] Its formation is exclusively attributed to the non-enzymatic autoxidation of cholesterol, a process driven by reactive oxygen species (ROS) and other pro-oxidant factors.[1] This unique origin makes 4α-hydroxycholesterol a specific indicator of oxidative stress, a pathological condition implicated in a multitude of diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions. Furthermore, its presence in plasma or serum samples can signify improper handling or storage conditions, leading to artefactual oxidation of cholesterol ex vivo.[3] Therefore, the simultaneous quantification of both 4α- and 4β-hydroxycholesterol is paramount for the accurate interpretation of CYP3A activity and the assessment of systemic oxidative stress.

Core Non-Enzymatic Formation Pathways

The non-enzymatic formation of 4α-hydroxycholesterol is a complex process governed by the principles of free radical chemistry. The primary mechanisms involved are autoxidation and metal-catalyzed oxidation.

Autoxidation: A Free Radical Chain Reaction

Autoxidation is the spontaneous reaction of cholesterol with molecular oxygen. This process is initiated by the abstraction of a hydrogen atom from the cholesterol molecule, typically at the allylic C7 position, by an initiating radical species.[6] This generates a cholesterol radical, which then reacts with oxygen to form a cholesterol peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another cholesterol molecule, propagating a chain reaction. The resulting cholesterol hydroperoxides are unstable and can decompose to form a variety of oxysterols, including hydroxycholesterols. While the C7 position is the most susceptible to initial attack, oxidation can also occur at other positions, including the C4 position, leading to the formation of 4-hydroperoxycholesterol, which is subsequently reduced to 4-hydroxycholesterol. The stereochemistry of this process is not tightly controlled, leading to the formation of both 4α- and 4β-hydroxycholesterol.

Diagram: Cholesterol Autoxidation Pathway

Caption: A simplified schematic of the free radical chain reaction of cholesterol autoxidation.

Metal-Catalyzed Oxidation

Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can act as potent catalysts for cholesterol oxidation.[6] These metals can facilitate the decomposition of pre-existing lipid hydroperoxides, generating highly reactive alkoxyl and peroxyl radicals that can initiate and propagate the oxidation of cholesterol. For instance, the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + HO⁻) generates the highly reactive hydroxyl radical (HO•), which can readily abstract a hydrogen atom from cholesterol, initiating the oxidation cascade. Metal-catalyzed oxidation often leads to a more complex mixture of oxidation products compared to autoxidation.

Experimental Protocols for In Vitro Generation and Analysis

To study the non-enzymatic formation of 4α-hydroxycholesterol and its biological effects, robust and reproducible in vitro models are essential. This section provides detailed protocols for the preparation of a cholesterol-containing model system, the induction of oxidation, and the subsequent quantification of 4α-hydroxycholesterol.

Preparation of Cholesterol-Containing Liposomes

Liposomes are versatile model systems that mimic the lipid bilayer of cell membranes.[7] The thin-film hydration method is a common and effective technique for their preparation.[8]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

In a round-bottom flask, dissolve DPPC and cholesterol in a chloroform:methanol (2:1, v/v) mixture. A typical molar ratio is 2:1 (DPPC:cholesterol).

-

Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipid (for DPPC, ~41°C). This will form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The final lipid concentration is typically between 1-10 mg/mL.

-

Vortex the flask vigorously to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a 100 nm pore size multiple times (typically 11-21 passes) using a mini-extruder. Ensure the temperature is maintained above the lipid's phase transition temperature during extrusion.

-

Store the prepared liposomes at 4°C under nitrogen or argon to prevent premature oxidation.

Diagram: Liposome Preparation Workflow

Caption: Step-by-step workflow for the preparation of cholesterol-containing liposomes.

Induction of Non-Enzymatic Oxidation

The following protocol describes the use of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a water-soluble free radical initiator, to induce the oxidation of cholesterol in the prepared liposomes.[5][9]

Materials:

-

Cholesterol-containing liposome suspension (from section 3.1)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution in PBS

-

Incubator or water bath at 37°C

Protocol:

-

Prepare a fresh solution of AAPH in PBS. The final concentration of AAPH in the reaction mixture typically ranges from 1 to 10 mM.

-

In a series of reaction tubes, add the cholesterol-containing liposome suspension.

-

Initiate the oxidation reaction by adding the AAPH solution to the liposome suspension. Include a control sample without AAPH.

-

Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the time course of oxidation.

-

At each time point, stop the reaction by adding an antioxidant such as butylated hydroxytoluene (BHT) or by immediately proceeding to the sample preparation for analysis.

Quantification of 4α-Hydroxycholesterol by UPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of 4α-hydroxycholesterol.[1][3]

3.3.1. Sample Preparation

This protocol is adapted for the analysis of in vitro oxidation samples and includes saponification to release esterified oxysterols, followed by liquid-liquid extraction and derivatization to enhance ionization efficiency.[1]

Materials:

-

Oxidized liposome sample

-

Internal standard (e.g., d7-4β-hydroxycholesterol)

-

28% Sodium methoxide in methanol

-

n-Hexane

-

Acetonitrile

-

Picolinic acid

-

2-dimethylamino)pyridine (DMAP)

-

Diisopropylethylamine (DIPEA)

-

Nitrogen evaporator

-

Centrifuge

Protocol:

-

To 50 µL of the oxidized liposome sample, add 50 µL of the internal standard solution.

-

Add 200 µL of 28% sodium methoxide in methanol and vortex for 30 seconds. Let the mixture stand at room temperature for 20 minutes for saponification.

-

Add 250 µL of water and 1 mL of n-hexane. Vortex for 5 minutes and then centrifuge at 1,500 x g for 10 minutes.

-

Transfer the upper n-hexane layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of n-hexane.

-

Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen at 40°C.

-

For derivatization, reconstitute the dried residue in 50 µL of a solution containing 1 mg/mL picolinic acid, 1 mg/mL DMAP, and 2 µL/mL DIPEA in acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for UPLC-MS/MS analysis.

3.3.2. UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS parameters for the analysis of 4α-hydroxycholesterol. Optimization may be required based on the specific instrumentation.

| Parameter | Setting |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 80% B, increase to 95% B over 5.5 min, hold for 4 min, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 2-10 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Monitor specific precursor-to-product ion transitions for 4α-hydroxycholesterol, 4β-hydroxycholesterol, and the internal standard. |

3.3.3. Data Analysis and Validation

Quantification is achieved by constructing a calibration curve using known concentrations of 4α-hydroxycholesterol standards. The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Implications for Research and Drug Development

The non-enzymatic formation of 4α-hydroxycholesterol has several critical implications:

-

Biomarker of Oxidative Stress: Elevated levels of 4α-hydroxycholesterol in vivo can serve as a direct indicator of systemic oxidative stress, providing valuable insights into disease pathogenesis and the efficacy of antioxidant therapies.

-

Sample Integrity: Monitoring the 4α-hydroxycholesterol to cholesterol ratio in clinical samples is crucial for quality control, ensuring that observed changes in oxysterol profiles are not due to artefactual oxidation during sample collection, processing, or storage.[3]

-

Accurate CYP3A Phenotyping: The simultaneous measurement of 4α- and 4β-hydroxycholesterol allows for the correction of 4β-hydroxycholesterol levels for any non-enzymatic contribution, leading to a more accurate assessment of CYP3A activity.[1] This is particularly important in disease states associated with high oxidative stress.

-

Drug Stability and Formulation: For cholesterol-containing drug formulations, such as liposomal drug delivery systems, understanding the potential for non-enzymatic oxidation is critical for ensuring product stability and shelf-life.

Conclusion

The non-enzymatic formation of 4α-hydroxycholesterol via autoxidation and metal-catalyzed pathways is a fundamental process with significant implications for biomedical research and drug development. Its role as a specific biomarker of oxidative stress and a sentinel for sample integrity underscores the importance of its accurate quantification. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanisms of cholesterol oxidation and to harness the information provided by 4α-hydroxycholesterol to advance our understanding of health and disease.

References

-

Honda, A., et al. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of Lipid Research, 63(3), 100184. [Link]

-

Hautajärvi, H., et al. (2018). Quantitative analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. Journal of Chromatography B, 1095, 134-141. [Link]

-

Wang, Y., et al. (2018). UPLC-MS/MS Detection. protocols.io. [Link]

-

Johnson, K. A. (2008). Preparation, Characterization, And Application of Liposomes in the Study of Lipid Oxidation Targeting Hydroxyl Radicals. (Doctoral dissertation, Wake Forest University). [Link]

-

Gortzi, O., et al. (2019). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 8(3), 90. [Link]

-

Sjövall, P., et al. (2019). Oxysterol Formation in Frying Oils. AOCS. [Link]

-

Mero, A. A., et al. (2005). Effect of membrane composition on lipid oxidation in liposomes. Chemistry and physics of lipids, 133(2), 187-197. [Link]

- Diczfalusy, U., et al. (2009). 4β-hydroxycholesterol is a new endogenous CYP3A4 marker. Pharmacogenetics and genomics, 19(6), 466-470.

- Brown, A. J., & Jessup, W. (1999). Oxysterols and atherosclerosis.

- Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and physics of lipids, 164(6), 457-468.

-

Laemmerhirt, C., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. Current protocols in immunology, 124(1), e67. [Link]

-

Oswald, S., et al. (2016). Rapid LC-MS/MS method for the determination of 4-hydroxycholesterol/cholesterol ratio in serum as endogenous biomarker for CYP3A activity in human and foals. Journal of Chromatography B, 1033, 266-273. [Link]

-

Maj, M., & Gortzi, O. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 9(1), 53. [Link]

-

Hautajärvi, H., et al. (2018). Quantitative analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. Journal of Chromatography B, 1095, 134-141. [Link]

-

Griffiths, W. J., & Wang, Y. (2019). Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & other lipid mediators, 141, 106301. [Link]

-

Li, W., et al. (2023). The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. Foods, 12(17), 3230. [Link]

-

Jiang, X., et al. (2015). A validated LC-MS/MS assay for quantification of 24 (S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of lipid research, 56(6), 1223-1230. [Link]

-

Giera, M., et al. (2012). Time course of AAPH-induced oxidation of AmB detected spectrophotometrically (A) and the UV-VIS spectrum of AmB (B). ResearchGate. [Link]

-

Aviram, M., et al. (2007). Oxidation of liposomal cholesterol and its effect on phospholipid peroxidation. Chemistry and physics of lipids, 145(2), 99-108. [Link]

-

de Oliveira, M. R., et al. (2020). Protection of proteins against AAPH-induced oxidation. ResearchGate. [Link]

-

Gryz M., et al. (2015). Electrochemical oxidation of cholesterol. Beilstein journal of organic chemistry, 11, 442-50. [Link]

-

Zhang, Y., et al. (2022). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 12(1), 53. [Link]

Sources

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4α-Hydroxycholesterol: Chemical Properties, Stereochemistry, and Biological Significance

This guide provides a comprehensive technical overview of 4α-Hydroxycholesterol, a significant oxysterol in biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, the critical nuances of its stereochemistry, and its distinct biological roles, particularly in comparison to its well-studied stereoisomer, 4β-Hydroxycholesterol.

Introduction: The Significance of 4α-Hydroxycholesterol

Cholesterol, an essential component of mammalian cell membranes and a precursor to vital biomolecules, is susceptible to oxidation, yielding a class of molecules known as oxysterols. Among these, 4α-Hydroxycholesterol (4α-OHC) has garnered increasing attention. Unlike its enzymatically produced stereoisomer, 4β-Hydroxycholesterol, 4α-OHC is primarily formed through the non-enzymatic autooxidation of cholesterol. This distinction is crucial, as the presence and concentration of 4α-OHC can serve as an indicator of oxidative stress and the integrity of biological samples. Understanding the unique chemical and biological profile of 4α-OHC is therefore paramount for researchers investigating lipid metabolism, cellular signaling, and disease pathogenesis.

Chemical and Physical Properties

4α-Hydroxycholesterol is a derivative of cholesterol characterized by the presence of a hydroxyl group at the 4α position of the steroid nucleus. This seemingly minor modification imparts distinct chemical and physical properties that influence its behavior in biological systems.

Structure and Nomenclature

-

IUPAC Name: (3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

-

Molecular Formula: C₂₇H₄₆O₂

-

Molecular Weight: 402.65 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 402.65 g/mol | [1][2] |

| Melting Point | >177°C (decomposes) | [1] |

| Solubility | Slightly soluble in acetone and chloroform (with heating) | [1][3] |

| Appearance | Off-white to brown solid | [1] |

Stability and Storage

Proper handling and storage of 4α-Hydroxycholesterol are critical to maintain its integrity. Long-term storage at -20°C is recommended to prevent degradation.[1] It is important to note that improper sample storage can lead to the artificial formation of 4α-OHC from cholesterol autooxidation, potentially confounding experimental results.[2][4] Therefore, the concentration of 4α-OHC is often monitored as a quality control marker for biological samples.[5]

The Crucial Role of Stereochemistry

The stereochemical configuration of the hydroxyl group at the C4 position profoundly influences the biological activity of hydroxycholesterols. The distinction between the 4α and 4β isomers is not merely structural but has significant functional consequences.

The cholesterol molecule has a largely flat, rigid ring structure. The addition of a hydroxyl group at the C4 position can occur in two different spatial orientations: alpha (α), where the hydroxyl group is on the same side of the ring plane as the C19 methyl group, or beta (β), where it is on the opposite side. This difference in spatial arrangement affects how the molecule interacts with biological targets such as nuclear receptors.

Figure 1: Stereochemistry dictates the origin and biological activity of 4-hydroxycholesterols.

While 4β-Hydroxycholesterol is a known agonist of Liver X Receptors (LXRα and LXRβ), studies have shown that 4α-Hydroxycholesterol is a poor activator of these nuclear receptors.[6] This differential activity underscores the high degree of specificity in ligand-receptor interactions and highlights the importance of stereochemistry in determining the biological function of oxysterols.

Biological Role and Signaling Pathways

The primary biological significance of 4α-Hydroxycholesterol lies in its formation via non-enzymatic pathways and its distinct signaling properties compared to its 4β isomer.

Formation through Autooxidation

Unlike 4β-Hydroxycholesterol, which is a product of cytochrome P450 enzymes (primarily CYP3A4), 4α-Hydroxycholesterol is predominantly formed through the autooxidation of cholesterol.[2][3] This process can be exacerbated by conditions of oxidative stress. Consequently, elevated levels of 4α-OHC in biological systems can be indicative of increased reactive oxygen species (ROS) production and lipid peroxidation.

Interaction with Liver X Receptors (LXRs)

Liver X Receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[7][8] They are activated by various oxysterols, leading to the transcriptional regulation of target genes. While 4β-Hydroxycholesterol is a potent LXR agonist, 4α-Hydroxycholesterol exhibits significantly weaker, if any, agonistic activity.[6] This differential activation has profound implications for downstream signaling.

Activation of LXRs by agonists like 4β-Hydroxycholesterol initiates a signaling cascade that upregulates genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, thereby promoting cholesterol efflux from cells.[9] LXR activation can also induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[4]

Figure 2: Differential signaling pathways of 4α- and 4β-Hydroxycholesterol via the Liver X Receptor.

Given that 4α-Hydroxycholesterol does not potently activate LXR, it is not expected to significantly contribute to these LXR-mediated pathways. Its primary role in a research context is often as a negative control for 4β-OHC and as a marker for oxidative stress.

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis, purification, and analysis of 4α-Hydroxycholesterol.

Synthesis of 4α-Hydroxycholesterol

A plausible synthetic route to 4α-Hydroxycholesterol from cholesterol involves an epoxidation followed by reductive opening of the epoxide.

Step 1: Epoxidation of Cholesterol

-

Dissolve cholesterol in a suitable solvent such as dichloromethane.

-

Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), in a controlled manner at a low temperature (e.g., 0°C).

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess acid.

-

Purify the crude product by column chromatography on silica gel to yield the α-epoxide of cholesterol.

Step 2: Reductive Opening of the Epoxide

-

Dissolve the purified α-epoxide in a suitable solvent like tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Filter the resulting mixture and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude 4α-Hydroxycholesterol by column chromatography on silica gel.

Purification and Characterization

Purification: High-performance liquid chromatography (HPLC) can be employed for the final purification of 4α-Hydroxycholesterol. A normal-phase column with a mobile phase of hexane and isopropanol or a reverse-phase C18 column with a mobile phase of acetonitrile and water can be effective.[10]

Characterization: The identity and purity of synthesized 4α-Hydroxycholesterol should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. Specific chemical shifts and coupling constants for the protons and carbons around the C3, C4, and C5 positions will be indicative of the 4α-hydroxyl group stereochemistry. 2D NMR techniques like COSY and HSQC can further aid in the complete assignment of the spectrum.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will confirm the molecular weight. The fragmentation pattern can provide additional structural information.[2][12]

Quantitative Analysis in Biological Samples

The quantification of 4α-Hydroxycholesterol in biological matrices like plasma is typically performed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[2]

Sample Preparation Workflow:

-

Saponification: Plasma samples are treated with a strong base (e.g., sodium methoxide in methanol) to hydrolyze cholesteryl esters.[2]

-

Liquid-Liquid Extraction: The saponified sample is extracted with an organic solvent (e.g., n-hexane) to isolate the sterols.[2]

-

Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, the extracted sterols can be derivatized. A common derivatizing agent is picolinic acid.[2]

-

UHPLC-MS/MS Analysis: The prepared sample is injected into a UHPLC system for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard (e.g., d7-4β-hydroxycholesterol) is crucial for accurate quantification.[8]

Figure 3: A typical workflow for the quantitative analysis of 4α-Hydroxycholesterol in plasma.

Conclusion and Future Directions

4α-Hydroxycholesterol is a molecule of significant interest due to its formation via autooxidation and its distinct biological activity profile compared to its 4β-stereoisomer. Its role as a biomarker for oxidative stress and sample integrity is well-established. The lack of potent LXR agonism distinguishes it from many other oxysterols and highlights the exquisite stereoselectivity of nuclear receptor signaling.

Future research should continue to explore the potential non-LXR-mediated signaling roles of 4α-Hydroxycholesterol and its impact on cellular function, particularly under conditions of oxidative stress. Further development of specific and sensitive analytical methods will be crucial for accurately assessing its levels in various biological matrices and elucidating its role in health and disease. The methodologies and insights provided in this guide are intended to support and facilitate these ongoing research efforts.

References

-

Nury, T., Samadi, M., Varin, A., Lopez, T., Zarrouk, A., Boumhras, M., ... & Vejux, A. (2013). Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status. Biochimie, 95(3), 518-530. [Link]

-

Moldavski, O., Zushin, P. J. H., Berdan, C. A., van Eijkeren, R. J., Jiang, X., Qian, M., ... & Zoncu, R. (2020). 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor. Journal of Lipid Research, 61(11), 1466-1479. [Link]

-

Clinisciences. (n.d.). 4α-Hydroxy Cholesterol. Retrieved from [Link]

-

LIPID MAPS. (n.d.). 4alpha-hydroxy-cholesterol. Retrieved from [Link]

-

Honda, A., Yamashita, K., Miyazaki, T., Hirayama, T., Numazawa, M., & Ikegami, T. (2022). Sensitive UHPLC-MS/MS quantification method for 4β-and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of Lipid Research, 63(4), 100189. [Link]

-

Salonurmi, T., Rysa, J., & Hakkola, J. (2020). Role of oxysterol 4β-hydroxycholesterol and liver X receptor alleles in pre-eclampsia. PloS one, 15(4), e0231582. [Link]

-

Poli, G., Biasi, F., & Leonarduzzi, G. (2014). Modulation of cell signaling pathways by oxysterols in age-related human diseases. Biochimie, 107, 1-10. [Link]

-

Hong, C., & Tontonoz, P. (2014). Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review). Molecular and cellular biology, 34(1), 4-12. [Link]

-

Rong, X., Wang, X., & Tontonoz, P. (2015). LXR and LXR both regulate gene expression levels in liver. Journal of lipid research, 56(1), 186-195. [Link]

-

Hautajärvi, H., Hukkanen, J., Rysa, J., & Hakkola, J. (2018). Quantitative analysis of 4β-and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1100-1101, 179-186. [Link]

-

Finel, M., & Hautajärvi, H. (2011). HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs. Food chemistry, 128(3), 779-785. [Link]

-

Wikipedia. (2023, December 2). Cholesterol total synthesis. In Wikipedia. [Link]

-

Jemal, M., Schuster, A., & El-Shourbagy, T. A. (2011). Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis. Bioanalysis, 3(18), 2085-2096. [Link]

-

Pérez-Camino, M. C., Moreda, W., & Cert, A. (2018). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. Molecules (Basel, Switzerland), 23(11), 2829. [Link]

-

Dayspring, T. (n.d.). Cholesterol Synthesis. LipidCenter. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002085). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Diczfalusy, U., Nylen, H., Elander, P., & Bertilsson, L. (2011). 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. British journal of clinical pharmacology, 71(2), 183-189. [Link]

-

Bodin, K., Andersson, U., Rystedt, E., & Diczfalusy, U. (2002). Metabolism of 4-hydroxycholesterol. CYP7A1 (cholesterol 7-hydroxylase) is catalyzing the rate-limiting step in the major pathway for bile acid synthesis. The Journal of biological chemistry, 277(35), 31562-31569. [Link]

-

Ou, Z., Režen, T., O'Brien, P. J., & Rozman, D. (2014). Fatty acid binding profile of the liver X receptor α. Journal of lipid research, 55(5), 896-905. [Link]

-

Salonurmi, T., Rysa, J., & Hakkola, J. (2020). 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters. Frontiers in pharmacology, 11, 369. [Link]

-

Diczfalusy, U., Kanebratt, K. P., Bredberg, E., Andersson, T. B., Böttiger, Y., & Bertilsson, L. (2009). 4β-hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin. British journal of clinical pharmacology, 67(1), 38-43. [Link]

-

Magritek. (n.d.). Cholesterol. Retrieved from [Link]

-

Hautajärvi, H., Hukkanen, J., Rysa, J., & Hakkola, J. (2018). Quantitative analysis of 4β-and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1100-1101, 179-186. [Link]

Sources

- 1. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. magritek.com [magritek.com]

- 12. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of 4alpha-Hydroxy Cholesterol

An In-depth Technical Guide to the Potential Biological Activities of 4α-Hydroxycholesterol

Foreword

To researchers, scientists, and drug development professionals, this guide offers a detailed exploration of 4α-hydroxycholesterol (4α-OHC), an oxysterol distinguished by its formation through non-enzymatic pathways. Unlike its extensively studied stereoisomer, 4β-hydroxycholesterol, the biological profile of 4α-OHC is characterized more by its relative inactivity in key signaling pathways than by potent bioactivity. This document synthesizes current knowledge on its origins, its subtle cellular effects, and its primary application as a crucial biomarker for cholesterol autooxidation and sample integrity. By presenting a comparative analysis with its enzymatic counterpart and providing detailed methodologies for its study, we aim to equip researchers with the foundational knowledge and practical tools necessary to investigate this unique molecule.

Introduction: The Landscape of Oxysterols

Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of molecules that play critical roles in numerous physiological and pathological processes. They are intermediates in bile acid synthesis, modulators of lipid metabolism, and signaling molecules that regulate gene expression, inflammation, and cell viability. A fundamental distinction within this class lies in their origin: enzymatic versus non-enzymatic (autooxidation). Enzymatically generated oxysterols, such as 27-hydroxycholesterol and 4β-hydroxycholesterol, are produced by specific cytochrome P450 (CYP) enzymes, and their formation is tightly regulated. In contrast, autooxidation products, including 4α-hydroxycholesterol, arise from the reaction of cholesterol with reactive oxygen species (ROS), often reflecting a state of oxidative stress. This guide focuses on 4α-OHC, a molecule whose significance is intrinsically linked to its unique origin and its distinct biological profile compared to its enzymatic isomer.

Synthesis and Physicochemical Characteristics of 4α-Hydroxycholesterol

4α-hydroxycholesterol is the stereoisomer of 4β-hydroxycholesterol (4β-OHC).[1] The critical difference lies in the orientation of the hydroxyl group at the C4 position of the sterol ring. This seemingly minor structural variance has profound implications for its biological function.

Formation Pathway: A Tale of Two Isomers

The primary distinction between 4α-OHC and 4β-OHC is their mechanism of formation.

-

4α-Hydroxycholesterol (Autooxidation): The formation of 4α-OHC is a non-enzymatic process driven by the autooxidation of cholesterol.[1][2][3] This reaction is typically indicative of oxidative stress within a biological system. Consequently, its plasma concentration is not influenced by the activity of drug-metabolizing enzymes like CYP3A4.[4] This characteristic makes it a valuable marker for assessing the degree of cholesterol autooxidation and the integrity of biological samples, as its levels can increase under improper storage conditions.[5]

-

4β-Hydroxycholesterol (Enzymatic): In stark contrast, 4β-OHC is produced almost exclusively through the enzymatic hydroxylation of cholesterol by CYP3A4 and, to a lesser extent, CYP3A5.[4][6] Its formation is a direct reflection of hepatic CYP3A activity, making it a widely used endogenous biomarker for assessing drug-drug interactions involving this key enzyme.[7][8]

Figure 2: Differential interaction of 4α-OHC and 4β-OHC with the LXR signaling pathway.

Cellular Effects: A Profile of Low Cytotoxicity

Studies on murine oligodendrocytes have provided direct comparative insights into the cellular effects of 4α-OHC. [9]Unlike many other oxysterols, which can be potently cytotoxic, 4α-OHC exhibits a remarkably benign profile.

| Biological Effect | 4α-Hydroxycholesterol | 4β-Hydroxycholesterol | 7-Ketocholesterol / 25-Hydroxycholesterol |

| LXR Agonism | None | Agonist (LXRα and LXRβ) | Potent LXR Agonists |

| Cell Growth Inhibition | Slight, only at high concentrations | Yes, at high concentrations | Potent Inhibition |

| Induction of Cell Death | No | Yes, at high concentrations | Potent Induction |

| Mitochondrial Dysfunction | No | Yes | Yes |

| Lysosomal Disruption | Slight effect | Yes | Yes |

Table 1: Comparative cellular effects of 4α-OHC and other oxysterols on oligodendrocytes, based on data from Nury et al. (2013).[9]

These findings underscore that 4α-OHC lacks the potent, often detrimental, biological activities associated with its isomer and other common oxysterols. Its inability to significantly disrupt mitochondrial or lysosomal integrity suggests a low potential for inducing cellular stress and apoptosis. [9]

Applications in Research and Drug Development

The primary utility of 4α-hydroxycholesterol in a research and clinical setting stems from its unique origin and its distinct analytical profile.

Biomarker of Cholesterol Autooxidation